molecular formula C₁₅H₁₄O₃ B1147440 (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone CAS No. 134612-39-8

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Cat. No.: B1147440
CAS No.: 134612-39-8
M. Wt: 242.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a tolyl group attached to a methanone core. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanol
  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)ethanone
  • (4-Hydroxy-3-methoxyphenyl)(p-tolyl)propane

Uniqueness

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)12-7-8-13(16)14(9-12)18-2/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQYMIZAGQGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-39-8
Record name 4-HYDROXY-3-METHOXY-4'-METHYLBENZOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.